1-(3',4'-Dibenzyloxyphenyl)-1-propanol CAS number and molecular weight
1-(3',4'-Dibenzyloxyphenyl)-1-propanol CAS number and molecular weight
High-Purity Synthesis & Application Guide for Drug Discovery
Part 1: Executive Technical Summary
1-(3',4'-Dibenzyloxyphenyl)-1-propanol is a specialized aromatic intermediate used primarily in the synthesis of catecholamine derivatives, bronchodilators, and antioxidants. Its core structure features a propyl chain with a secondary alcohol and a catechol moiety protected by two benzyl groups. This protection strategy is critical in medicinal chemistry to prevent premature oxidation of the catechol functionality during multi-step synthesis (e.g., Grignard reactions or aminations).
Chemical Identity & Specifications[1][2][3][4][5][6][7]
| Parameter | Technical Specification |
| CAS Number | 157701-80-9 |
| IUPAC Name | 1-[3,4-Bis(benzyloxy)phenyl]propan-1-ol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 348.43 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Purity Standard |
Part 2: Strategic Synthesis Architecture
The synthesis of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is best approached via a Grignard Addition to the corresponding aldehyde. This route offers superior control over the carbon backbone compared to the reduction of propiophenone derivatives, as it allows for the precise introduction of the ethyl chain using high-purity ethylmagnesium bromide.
Mechanistic Pathway[9][10][11]
-
Protection: 3,4-Dihydroxybenzaldehyde is protected using benzyl bromide to form 3,4-Dibenzyloxybenzaldehyde . This locks the reactive phenolic protons.
-
Nucleophilic Addition: Ethylmagnesium bromide (EtMgBr) attacks the carbonyl carbon of the protected aldehyde.
-
Hydrolysis: Acidic workup protonates the alkoxide intermediate to yield the secondary alcohol.
Experimental Logic (The "Why")
-
Benzyl Protection: Chosen over methyl/methoxy because benzyl groups can be removed under mild hydrogenolysis (H
/Pd-C) conditions, regenerating the free catechol at the very end of a drug synthesis pipeline without using harsh Lewis acids (like BBr ) that might degrade other sensitive moieties. -
Grignard vs. Ketone Reduction: While reducing 3',4'-dibenzyloxypropiophenone is possible, the aldehyde route (Grignard) is often preferred for isotopic labeling (using
C-labeled Grignard) or when the aldehyde precursor is more commercially available than the ketone.
Part 3: Detailed Experimental Protocol
Protocol A: Grignard Synthesis (Primary Route)
Reagents:
-
Substrate: 3,4-Dibenzyloxybenzaldehyde (CAS: 5447-02-9)[1]
-
Reagent: Ethylmagnesium bromide (1.0 M or 3.0 M in THF/Ether)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
-
Quench: Saturated Ammonium Chloride (NH
Cl)[3][4]
Step-by-Step Methodology:
-
Setup & Inertion:
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with Argon (or Nitrogen) for 15 minutes to ensure an anhydrous environment. Note: Moisture kills the Grignard reagent, leading to benzene formation and lower yields.
-
-
Substrate Solubilization:
-
Charge the flask with 3,4-Dibenzyloxybenzaldehyde (10.0 mmol, 3.18 g).
-
Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Grignard Addition (The Critical Step):
-
Transfer Ethylmagnesium bromide (12.0 mmol, 1.2 equiv) to the addition funnel under inert gas.
-
Add the Grignard reagent dropwise over 20 minutes.
-
Observation: The solution may turn slightly cloudy or change color (often yellow to turbid grey).
-
After addition, remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2–3 hours.
-
-
In-Process Control (Self-Validation):
-
TLC Monitoring: Spot the reaction mixture against the starting aldehyde (Solvent: Hexane/EtOAc 3:1).
-
Success Criterion: Disappearance of the aldehyde spot (higher Rf) and appearance of the alcohol product (lower Rf, stains strongly with PMA or Vanillin).
-
-
Quench & Workup:
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous NH
Cl (30 mL) to quench unreacted Grignard. Caution: Exothermic gas evolution. -
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine organic layers, wash with Brine (50 mL), and dry over anhydrous Na
SO .
-
-
Purification:
-
Concentrate under reduced pressure.
-
Purify the crude oil via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient 90:10
70:30). -
Yield Expectation: 85–92%.
-
Part 4: Process Visualization
The following diagram illustrates the synthetic workflow from the catechol precursor to the final alcohol, highlighting the protection and addition steps.
Figure 1: Synthetic pathway for CAS 157701-80-9 showing protection and Grignard addition steps.
Part 5: Analytical Validation & Quality Assurance
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 7.30–7.45 (m, 10H): Overlapping multiplets corresponding to the two Benzyl aromatic rings.
- 6.80–7.00 (m, 3H): Signals for the Core Phenyl ring (H-2, H-5, H-6).
-
5.15 (s, 4H): Two singlets (or close AB system) for the Benzylic CH
protons (Ph-CH -O). - 4.50 (t, 1H): The chiral center proton (CH-OH).
-
1.65–1.85 (m, 2H): Methylene protons of the ethyl group (-CH
-CH ). -
0.90 (t, 3H): Methyl triplet (-CH
-CH ).
Mass Spectrometry (ESI-MS)
-
Target Ion: [M+Na]
= 371.43 Da. -
Fragment: Loss of water [M-H
O] is common in benzyl alcohols.
Storage & Stability
-
Condition: Store at 2–8°C under inert atmosphere (Argon).
-
Sensitivity: Susceptible to slow oxidation to the ketone (Propiophenone derivative) if exposed to air/light for prolonged periods.
References
-
Santa Cruz Biotechnology. 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Product Data. Retrieved from
-
Shanghai Huicheng Biological. Chemical Properties of CAS 157701-80-9. Retrieved from
-
Sigma-Aldrich. 3,4-Dibenzyloxybenzaldehyde (Precursor) Specifications. Retrieved from
-
PubChem. Compound Summary for Benzyloxy Derivatives. Retrieved from
